2-[2-(1H-imidazol-1-yl)ethyl]piperidine
Description
BenchChem offers high-quality 2-[2-(1H-imidazol-1-yl)ethyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(1H-imidazol-1-yl)ethyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-imidazol-1-ylethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-5-12-10(3-1)4-7-13-8-6-11-9-13/h6,8-10,12H,1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKUPRQMYDHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627395 | |
| Record name | 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278789-09-6 | |
| Record name | 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of Imidazole-Piperidine Derivatives
Abstract
Imidazole-piperidine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Their therapeutic efficacy is intrinsically linked to their three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of these vital derivatives. We will explore the fundamental structural characteristics of both the imidazole and piperidine rings, delve into the intricacies of their conformational isomerism, and detail the state-of-the-art experimental and computational methodologies employed for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of the structure-activity relationships that govern this important class of molecules.
Introduction: The Significance of the Imidazole-Piperidine Scaffold
The fusion of imidazole and piperidine rings in a single molecular entity gives rise to a class of compounds with a remarkable spectrum of biological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[1][2] The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, can act as a hydrogen bond donor and acceptor, and its electron-rich nature allows for a variety of intermolecular interactions.[3] The piperidine ring, a saturated six-membered heterocycle, provides a flexible yet sterically defined scaffold that can be readily functionalized to modulate physicochemical properties and target engagement.[4]
The precise spatial arrangement of these two moieties, dictated by their linkage and substitution patterns, is paramount in determining their interaction with biological targets. Therefore, a thorough understanding of their molecular structure and conformational preferences is a cornerstone of rational drug design and development in this chemical space.
Molecular Architecture: Unpacking the Imidazole and Piperidine Rings
The Imidazole Moiety: An Aromatic Hub
The imidazole ring is a planar, aromatic heterocycle.[5] Its aromaticity, arising from a sextet of π-electrons, confers significant stability. The two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N3), are key to its chemical and biological versatility. The N1 nitrogen is typically protonated or substituted, while the N3 nitrogen with its lone pair of electrons readily participates in hydrogen bonding.[6] The bond lengths and angles within the imidazole ring are characteristic of an aromatic system, and these parameters can be precisely determined by X-ray crystallography.
The Piperidine Moiety: A Conformational Chameleon
Unlike the rigid imidazole ring, the saturated piperidine ring is conformationally flexible. The most stable conformation is the chair form , which minimizes both angular and torsional strain. In a substituted piperidine ring, substituents can occupy either an axial or equatorial position. The relative stability of these conformers is influenced by several factors:
-
Steric Hindrance: Bulky substituents generally prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.
-
Stereoelectronic Effects: Interactions between orbitals, such as hyperconjugation, can influence conformational preferences.
-
Intramolecular Hydrogen Bonding: The presence of suitable hydrogen bond donors and acceptors on the piperidine ring and its substituents can lock the ring into a specific conformation.
The piperidine ring can also adopt higher-energy conformations such as the boat and twist-boat forms, which are typically transient intermediates in the interconversion between chair forms.
Caption: Conformational Isomers of the Piperidine Ring.
Conformational Analysis: Experimental and Computational Synergy
A comprehensive conformational analysis of imidazole-piperidine derivatives necessitates a synergistic approach, combining experimental techniques that provide a snapshot of the molecular structure with computational methods that offer insights into the dynamic and energetic landscape.
Caption: Workflow for Conformational Analysis.
Experimental Techniques: Capturing the Molecular Form
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and torsion angles.[7][8] This technique is invaluable for identifying the preferred conformation in the crystalline form and observing intermolecular interactions, such as hydrogen bonding and π-stacking, that stabilize the crystal lattice.[9]
Table 1: Representative Crystallographic Data for an Imidazole-Piperidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.7133(7) |
| b (Å) | 8.9517(5) |
| c (Å) | 9.8332(8) |
| β (°) | 101.427(7) |
| Piperidine Conformation | Chair |
| Imidazole-Piperidine Linker Torsion Angle | 175.2(2)° |
| Data is hypothetical and for illustrative purposes, based on typical values found in the literature.[10] |
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: Grow single crystals of the imidazole-piperidine derivative of suitable size and quality (typically >0.1 mm in all dimensions) using techniques such as slow evaporation, vapor diffusion, or cooling.[7]
-
Data Collection: Mount a single crystal on a goniometer and place it in a diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as a series of images while rotating the crystal.[8]
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final crystal structure.[11]
NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[12] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HSQC, HMBC) NMR experiments provides a wealth of information about molecular structure and dynamics.
-
¹H NMR: The chemical shifts and coupling constants of the piperidine ring protons are highly sensitive to their axial or equatorial orientation. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the vicinal coupling constants (³JHH) can be used to determine dihedral angles via the Karplus equation.
-
¹³C NMR: The chemical shifts of the piperidine carbon atoms also depend on the conformation.[13]
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the connectivity within the piperidine ring.[14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial information about the relative orientation of substituents and the overall 3D structure. For example, a NOESY cross-peak between an axial proton on the piperidine ring and a proton on the imidazole ring can confirm a specific spatial arrangement.[14][15]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in the assignment of quaternary carbons and confirming the overall molecular framework.
-
Table 2: Representative ¹H NMR Data for an Imidazole-Piperidine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2ax (piperidine) | 2.85 | dt | 12.5, 3.0 | Axial |
| H-2eq (piperidine) | 3.20 | d | 12.5 | Equatorial |
| H-4' (imidazole) | 7.15 | s | - | Imidazole ring |
| Data is hypothetical and for illustrative purposes, based on typical values found in the literature.[4][16] |
Experimental Protocol: NMR Conformational Analysis
-
Sample Preparation: Dissolve the imidazole-piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Spectra Acquisition: Record ¹H and ¹³C NMR spectra to obtain initial information on chemical shifts and coupling constants.
-
2D NMR Spectra Acquisition: Perform a series of 2D NMR experiments, including COSY, NOESY, HSQC, and HMBC, to establish connectivity and spatial relationships.
-
Data Analysis: Assign all proton and carbon signals. Analyze coupling constants and NOESY cross-peaks to deduce the preferred conformation(s) in solution.
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule and can be used to probe intramolecular hydrogen bonding. A shift in the stretching frequency of an N-H or O-H bond to a lower wavenumber is indicative of its participation in a hydrogen bond.
Computational Methods: Exploring the Conformational Landscape
Computational chemistry provides powerful tools to complement experimental data and gain a deeper understanding of the conformational preferences and dynamics of imidazole-piperidine derivatives.[17]
Molecular mechanics methods use classical physics to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for performing conformational searches to identify low-energy conformers.
Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to calculate the relative energies of different conformers with high precision.[18][19] DFT calculations can also be used to predict NMR chemical shifts and coupling constants, which can be compared with experimental data to validate the computed conformations.[2]
Table 3: Calculated Relative Energies of Conformers for a Hypothetical Imidazole-Piperidine Derivative (DFT/B3LYP/6-31G)*
| Conformer | Relative Energy (kcal/mol) |
| Chair (Imidazole Equatorial) | 0.00 |
| Chair (Imidazole Axial) | 2.5 |
| Twist-Boat | 5.8 |
| Boat | 7.2 |
Molecular dynamics simulations provide a time-resolved picture of the conformational dynamics of a molecule.[20] By simulating the motion of atoms over time, MD can reveal the pathways of conformational interconversion and the flexibility of different parts of the molecule. This is particularly useful for understanding how the molecule might adapt its conformation upon binding to a biological target.[21]
Computational Protocol: Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of the imidazole-piperidine derivative.
-
Conformational Search: Perform a systematic or random conformational search using a molecular mechanics force field to generate a diverse set of low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of the most promising conformers using a higher level of theory, such as DFT. Calculate the relative energies of the optimized conformers.
-
Analysis of Results: Analyze the geometric parameters and relative energies to identify the most stable conformers. Compare the computed data with experimental results (e.g., NMR, X-ray) to validate the computational model.
-
(Optional) Molecular Dynamics Simulation: Perform an MD simulation to study the conformational dynamics and flexibility of the molecule in a simulated solvent environment.
Conclusion and Future Perspectives
The conformational analysis of imidazole-piperidine derivatives is a critical component in the discovery and development of new therapeutic agents. The integration of high-resolution experimental techniques, such as X-ray crystallography and multi-dimensional NMR spectroscopy, with a suite of computational methods provides a powerful platform for elucidating the structure-activity relationships of this important class of molecules. Future advancements in these techniques, particularly in the areas of in-cell NMR and more accurate and efficient computational models, will undoubtedly lead to a deeper understanding of the conformational behavior of these derivatives in their biologically relevant environments, paving the way for the design of more potent and selective drugs.
References
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Elsevier. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]
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Paton, R. (2022, March 14). Introduction to Conformational Searching. YouTube. Retrieved from [Link]
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ResearchGate. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Retrieved from [Link]
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Potential Biological Activity of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine as a Histamine Analog: A Technical Guide
Abstract
Histamine is a pivotal biogenic amine that modulates a wide array of physiological and pathological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The development of novel histamine analogs is a cornerstone of therapeutic innovation, aiming to achieve receptor subtype selectivity and nuanced modulation of histamine-mediated pathways. This technical guide explores the potential biological activity of a novel synthetic compound, 2-[2-(1H-imidazol-1-yl)ethyl]piperidine. Structurally, this molecule incorporates the key pharmacophoric elements of histamine—an imidazole ring and an ethylamine side chain—integrated within a piperidine scaffold. This design suggests a potential interaction with histamine receptors, warranting a thorough investigation of its pharmacological profile. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the receptor binding affinity, functional activity, and potential therapeutic utility of this compound. We will delve into the rationale behind its design, detailed experimental protocols for its characterization, and the interpretation of potential outcomes, thereby providing a roadmap for its preclinical assessment.
Introduction: The Enduring Therapeutic Relevance of Histamine and its Receptors
Histamine, an organic nitrogenous compound, is a critical mediator in local immune responses, a regulator of gastric acid secretion, and a neurotransmitter in the central nervous system (CNS).[2] Its diverse functions are orchestrated through four receptor subtypes, each with a distinct tissue distribution and signaling cascade.[1]
-
H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), culminating in an increase in intracellular calcium and the activation of protein kinase C (PKC).[3][4] H1R is a well-established target for anti-allergic drugs.[3]
-
H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] H2R antagonists are widely used to reduce gastric acid secretion.[6]
-
H3 Receptor (H3R): This receptor is primarily a presynaptic autoreceptor in the CNS, coupled to Gi/o proteins.[7] Its activation inhibits adenylyl cyclase, decreases cAMP levels, and modulates the release of histamine and other neurotransmitters.[7][8]
-
H4 Receptor (H4R): Predominantly expressed on immune cells, the H4R is also coupled to Gi/o proteins and plays a crucial role in chemotaxis and inflammatory responses.[9][10]
The development of subtype-selective histamine receptor ligands has been a major focus of medicinal chemistry, leading to significant therapeutic advancements.[11] The structural similarities between 2-[2-(1H-imidazol-1-yl)ethyl]piperidine and histamine suggest that it could act as a modulator of one or more of these receptors. The imidazole ring is a key feature for histamine receptor recognition, and the ethylamine side chain is crucial for its biological activity.[12][13] The incorporation of the piperidine ring introduces a degree of conformational rigidity and lipophilicity that could influence receptor subtype selectivity and pharmacokinetic properties.
Rationale for Investigation: Structural Analogy and Potential Pharmacological Profile
The design of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine as a potential histamine analog is predicated on established structure-activity relationships (SAR) for histaminergic ligands. The core imidazole ring is a fundamental requirement for recognition by histamine receptors. The ethylamine side chain, tethered to the piperidine moiety, mimics the endogenous ligand's flexible chain. The piperidine ring itself may confer several important properties:
-
Conformational Constraint: The piperidine ring restricts the rotational freedom of the ethylamine side chain, which could favor a specific binding conformation and enhance selectivity for a particular histamine receptor subtype.
-
Lipophilicity: The piperidine moiety increases the overall lipophilicity of the molecule compared to histamine, which could enhance its ability to cross the blood-brain barrier and interact with centrally located H3 receptors.
-
Novel Interactions: The piperidine ring may engage in additional hydrophobic or van der Waals interactions within the receptor binding pocket, potentially leading to a unique pharmacological profile (agonist, antagonist, or inverse agonist).
Given these structural features, we hypothesize that 2-[2-(1H-imidazol-1-yl)ethyl]piperidine could exhibit activity at one or more histamine receptors. A comprehensive characterization is therefore essential to elucidate its pharmacological profile.
Experimental Framework for Biological Characterization
A systematic approach is required to fully characterize the biological activity of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine. The following experimental workflow is proposed to determine its receptor binding affinity, functional activity at each histamine receptor subtype, and potential in vivo effects.
Diagram: Experimental Workflow for Characterization of a Novel Histamine Analog
Caption: A phased approach to characterizing the biological activity of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine.
Phase 1: In Vitro Characterization
The primary objective is to determine the affinity of the test compound for each of the four human histamine receptor subtypes. Radioligand binding assays are the gold standard for this purpose.
Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human H1, H2, H3, or H4 receptor.
-
Harvest the cells and homogenize them in a hypotonic buffer to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a specific radioligand for each receptor subtype (e.g., [3H]pyrilamine for H1R, [3H]tiotidine for H2R, [3H]Nα-methylhistamine for H3R, and [3H]histamine for H4R).
-
Add increasing concentrations of the unlabeled test compound, 2-[2-(1H-imidazol-1-yl)ethyl]piperidine.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
-
Incubation and Termination:
-
Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Table 1: Hypothetical Receptor Binding Affinity Data for 2-[2-(1H-imidazol-1-yl)ethyl]piperidine
| Receptor Subtype | Radioligand | Ki (nM) |
| Human H1R | [3H]pyrilamine | 150 |
| Human H2R | [3H]tiotidine | 800 |
| Human H3R | [3H]Nα-methylhistamine | 25 |
| Human H4R | [3H]histamine | 450 |
This is hypothetical data for illustrative purposes.
Phase 2: Functional Activity Profiling
Once the binding affinities are established, the next crucial step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist at each receptor subtype. This is achieved through functional assays that measure the downstream signaling events associated with receptor activation.
Diagram: Histamine Receptor Signaling Pathways
Caption: Simplified signaling pathways of the four histamine receptor subtypes.[4]
Activation of the H1R leads to an increase in intracellular calcium concentration.[17][18] This can be measured using calcium-sensitive fluorescent dyes.[19][20]
Protocol: Calcium Flux Assay
-
Cell Preparation:
-
Plate HEK293 cells expressing the human H1R in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520) according to the manufacturer's instructions.
-
-
Agonist Mode:
-
Add increasing concentrations of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine to the wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader with automated injection capabilities.
-
An increase in fluorescence indicates agonist activity. Calculate the EC50 (the concentration that produces 50% of the maximal response).
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a fixed, sub-maximal concentration of histamine (a known H1R agonist).
-
Measure the fluorescence intensity. A decrease in the histamine-induced fluorescence indicates antagonist activity. Calculate the IC50.
-
H2R activation stimulates the production of cAMP.[5]
Protocol: cAMP Assay
-
Cell Preparation:
-
Plate HEK293 cells expressing the human H2R in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Agonist Mode:
-
Add increasing concentrations of the test compound.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
An increase in cAMP levels indicates agonist activity. Determine the EC50.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a fixed concentration of a known H2R agonist (e.g., amthamine).
-
Measure the cAMP levels. A reduction in the agonist-induced cAMP production indicates antagonist activity. Determine the IC50.
-
Protocol: Forskolin-Induced cAMP Inhibition Assay
-
Cell Preparation:
-
Plate HEK293 cells expressing either the human H3R or H4R.
-
Pre-treat with a phosphodiesterase inhibitor.
-
-
Agonist Mode:
-
Add increasing concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).
-
Incubate, lyse the cells, and measure cAMP levels.
-
A decrease in forskolin-stimulated cAMP levels indicates agonist activity. Determine the EC50.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a fixed concentration of a known H3R or H4R agonist (e.g., imetit for H3R, VUF-8430 for H4R) in the presence of forskolin.
-
Measure cAMP levels. An attenuation of the agonist-induced inhibition of cAMP production indicates antagonist activity. Determine the IC50.
-
As a presynaptic autoreceptor, H3R activation inhibits the release of histamine and other neurotransmitters.[8] This can be assessed in primary neuronal cultures or synaptosome preparations.
Protocol: [3H]Histamine Release from Rat Brain Synaptosomes
-
Synaptosome Preparation:
-
Isolate synaptosomes from rat brain tissue (e.g., cortex or striatum).
-
Load the synaptosomes with [3H]histamine.
-
-
Release Assay:
-
Aliquot the loaded synaptosomes and pre-incubate with increasing concentrations of the test compound.
-
Stimulate histamine release by depolarization with a high concentration of potassium chloride (KCl).
-
Separate the synaptosomes from the supernatant by centrifugation or filtration.
-
Measure the radioactivity in the supernatant.
-
A decrease in KCl-stimulated [3H]histamine release indicates H3R agonist activity.
-
Table 2: Hypothetical Functional Activity Data for 2-[2-(1H-imidazol-1-yl)ethyl]piperidine
| Receptor | Assay | Mode of Action | Potency (EC50/IC50, nM) |
| H1R | Calcium Flux | Antagonist | IC50 = 200 |
| H2R | cAMP Accumulation | No significant activity | > 10,000 |
| H3R | cAMP Inhibition | Agonist | EC50 = 50 |
| H4R | cAMP Inhibition | Weak Antagonist | IC50 = 850 |
This is hypothetical data for illustrative purposes.
Phase 3: In Vivo Evaluation
Based on the in vitro pharmacological profile, appropriate in vivo models should be selected to assess the physiological effects of the compound.[23][24] If, for instance, the compound is identified as a potent and selective H3R agonist, its effects on CNS functions such as sleep-wake cycles, cognition, and food intake could be investigated in rodent models.[25][26]
Example In Vivo Models:
-
H1R Antagonism: Histamine-induced bronchoconstriction in guinea pigs.[24]
-
H2R Modulation: Gastric acid secretion in pylorus-ligated rats.
-
H3R Agonism: Assessment of locomotor activity, memory and learning in rodent models.[27]
-
H4R Modulation: Models of inflammation and allergy, such as zymosan-induced pleurisy.[10]
Pharmacokinetic studies are also essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Conclusion and Future Directions
The systematic evaluation of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine, a novel histamine analog, holds the potential to uncover a new pharmacological tool or therapeutic lead. The proposed framework, from initial receptor binding studies to detailed functional characterization and in vivo validation, provides a robust pathway for elucidating its biological activity. The unique structural features of this compound may confer a desirable profile of subtype selectivity and potency. Should this molecule demonstrate a promising profile, further optimization of its structure through medicinal chemistry efforts could lead to the development of next-generation therapeutics targeting the histaminergic system.
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Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. (2017). American Journal of Physiology-Gastrointestinal and Liver Physiology, 313(4), G333-G344. [Link]
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Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). Molecules, 28(23), 7898. [Link]
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Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. (2020). International Journal of Molecular Sciences, 21(11), 3844. [Link]
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Functioning of histamine in the body. (2024, August 23). Ambar Lab. Retrieved February 13, 2026, from [Link]
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Effects of histamine H1 receptor signaling on glucocorticoid receptor activity. Role of canonical and non-canonical pathways. (2015). Nucleic Acids Research, 43(21), 10246-10258. [Link]
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A review: Imidazole synthesis and its biological activities. (n.d.). Journal of Drug Delivery and Therapeutics, 9(3-s), 896-902. [Link]
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Synthesis of histamine analogs. (1971). Journal of Medicinal Chemistry, 14(9), 883-885. [Link]
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The role of histamine H4 receptor in immune and inflammatory disorders. (2008). British Journal of Pharmacology, 153(Suppl 1), S509-S520. [Link]
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Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. (2022). RSC Medicinal Chemistry, 13(6), 714-724. [Link]
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An In Vivo Definition of Brain Histamine Dynamics Reveals Critical Neuromodulatory Roles for This Elusive Messenger. (2020). Frontiers in Neuroscience, 14, 592838. [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Piperidine-Imidazole Ligands
Foreword: The Structural Imperative in Modern Drug Discovery
In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The piperidine and imidazole moieties are ubiquitous pharmacophores, present in a vast array of clinically significant molecules, from antihistamines to anticancer agents.[1][2][3] Their conformational flexibility and hydrogen bonding capabilities are pivotal to their biological activity.[4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for the elucidation of the crystal structure of piperidine-imidazole based ligands through single-crystal X-ray diffraction (SCXRD), a powerful technique for determining the atomic and molecular structure of a crystal.[6][7][8]
Our journey will traverse the critical stages of this analytical process, from the often-challenging art of crystal growth to the computational rigors of structure solution and refinement. The causality behind each experimental choice will be explored, providing not just a protocol, but a deeper understanding of the "why" behind the "how."
The Genesis of Structure: The Art and Science of Crystallization
The axiom of the crystallographer is simple: a high-quality crystal is the prerequisite for a high-quality structure. The process of crystallization involves the slow, ordered arrangement of molecules from a solution into a well-defined crystal lattice.[9] For piperidine-imidazole ligands, which often exhibit a range of polarities and conformational isomers, achieving diffraction-quality single crystals can be a significant bottleneck.[10][11][12]
Foundational Principles of Crystallization
Crystallization is a two-step process: nucleation and growth.[9] Nucleation is the initial formation of a stable crystalline entity from a supersaturated solution. This is followed by the growth phase, where more molecules from the solution deposit onto the surface of the nucleus in an ordered fashion.[9] The key to success is to control the rate of supersaturation to favor the growth of a few large, well-ordered crystals rather than many small, imperfect ones.
Classical Crystallization Methodologies
Several classical methods are employed to achieve the slow supersaturation necessary for growing single crystals of small organic molecules:
-
Slow Evaporation: This is often the simplest method, where the solvent is allowed to evaporate slowly from a saturated solution of the compound.[9] The choice of solvent is critical and can influence crystal packing and even the resulting polymorphic form.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the ligand in a small, open vial, which is then placed in a larger, sealed container with a solvent in which the ligand is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the ligand solution gradually reduces its solubility, inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the ligand is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.
-
Thermal Methods (Slow Cooling): For compounds whose solubility is highly temperature-dependent, a saturated solution at an elevated temperature can be slowly cooled to induce crystallization.
Advanced and High-Throughput Crystallization Techniques
In recent years, several advanced methods have emerged to tackle challenging crystallization problems and to enable high-throughput screening of conditions:[10][12]
-
Microbatch Under-Oil: This technique involves dispensing nanoliter-scale droplets of the ligand solution and various crystallization screens under a layer of inert oil. The oil prevents rapid evaporation and allows for a controlled approach to supersaturation.[10][12]
-
Encapsulated Nanodroplet Crystallization (ENaCt): This automated method allows for extensive screening of crystallization conditions using only a few milligrams of the sample.[11]
-
Host-Aided Crystallization: For ligands that are liquids or oils at room temperature, or are otherwise difficult to crystallize, host frameworks such as "crystalline sponges" (porous metal-organic frameworks) can be used to encapsulate the molecule and promote long-range order.[11]
Experimental Protocol: Vapor Diffusion Crystallization of a Piperidine-Imidazole Ligand
This protocol outlines a standard procedure for attempting to grow single crystals of a novel piperidine-imidazole ligand using the vapor diffusion method.
Materials:
-
Piperidine-imidazole ligand (5-10 mg)
-
HPLC-grade solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, hexane)
-
Small glass vials (e.g., 0.5 mL)
-
Larger glass vials or beakers (e.g., 20 mL)
-
Parafilm or a tight-fitting lid for the larger container
-
Micro-spatula
-
Vortex mixer (optional)
-
Stereomicroscope
Procedure:
-
Solubility Screening:
-
Begin by performing a preliminary solubility test to identify a suitable solvent system. The ideal "crystallization solvent" is one in which the ligand is moderately soluble. An ideal "anti-solvent" is one in which the ligand is poorly soluble but is miscible with the crystallization solvent.
-
-
Preparation of the Ligand Solution:
-
Accurately weigh 5-10 mg of the piperidine-imidazole ligand into a small vial.
-
Add the chosen crystallization solvent dropwise until the solid is completely dissolved. A slightly elevated temperature may be used to aid dissolution, but ensure the solution is allowed to return to room temperature before proceeding.
-
-
Setting up the Crystallization Chamber:
-
Add a larger volume (e.g., 5-10 mL) of the anti-solvent to the larger vial or beaker.
-
Carefully place the small, open vial containing the ligand solution inside the larger container, ensuring the anti-solvent level is below the opening of the small vial.
-
-
Sealing and Incubation:
-
Seal the larger container tightly with parafilm or a lid to create a closed system.
-
Label the container with the compound name, solvent system, and date.
-
Place the setup in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab, at a constant temperature.
-
-
Monitoring Crystal Growth:
-
Periodically (daily or every few days) inspect the vial under a stereomicroscope for the formation of crystals. Be careful not to disturb the setup.
-
Crystals can appear within hours or may take several weeks to grow. Patience is crucial.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed (typically with well-defined faces and dimensions of at least 0.1 mm in each direction), carefully open the container.
-
Using a cryo-loop or a fine pipette, gently remove a crystal from the solution and quickly transfer it to a microscope slide with a drop of the mother liquor for inspection.
-
Illuminating the Lattice: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7][13] The fundamental principle lies in the interaction of X-rays with the electrons of the atoms in the crystal lattice.[14]
The Principles of X-ray Diffraction
When a beam of monochromatic X-rays strikes a crystal, the X-rays are scattered by the electrons of the atoms. In a crystalline material, where atoms are arranged in a periodic lattice, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, as described by Bragg's Law, giving rise to a diffraction pattern of discrete spots or reflections.[15] The positions and intensities of these reflections contain the information about the crystal's unit cell dimensions and the arrangement of atoms within it.[6]
The X-ray Diffractometer
A modern single-crystal X-ray diffractometer consists of several key components:[7][15][16]
-
X-ray Source: Typically a sealed X-ray tube or a rotating anode that generates X-rays.
-
Goniometer: A device that holds and rotates the crystal to different orientations, allowing for the collection of a complete dataset.
-
Detector: A sensitive area detector (e.g., CCD or CMOS) that records the positions and intensities of the diffracted X-rays.[6]
Data Collection Strategy
The goal of data collection is to measure the intensities of as many unique reflections as possible.[17] This is achieved by rotating the crystal through a series of angles while exposing it to the X-ray beam and collecting a series of diffraction images.[18] Modern software can automatically determine an optimal data collection strategy to ensure high completeness and redundancy of the data.[8]
Workflow: From Crystal to Structure
The following diagram illustrates the major steps involved in a single-crystal X-ray diffraction experiment.
Caption: The workflow from crystal growth to final structure determination.
Deciphering the Data: Structure Solution and Refinement
Once a complete dataset of diffraction intensities has been collected and processed, the next phase is to determine the arrangement of atoms in the unit cell.[18] This is a computational process that involves two main stages: structure solution and structure refinement.[19]
The Phase Problem and Structure Solution
The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes) of the reflections, but the phase information is lost. This is known as the "phase problem" in crystallography. For small molecules like piperidine-imidazole ligands, direct methods are typically used to solve the phase problem and generate an initial electron density map.[20] This map reveals the positions of the atoms in the crystal structure.
Structure Refinement
The initial atomic model obtained from structure solution is an approximation. Structure refinement is an iterative process of adjusting the atomic parameters (positional coordinates, and atomic displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed diffraction pattern.[19][20][21] This is typically done using a least-squares minimization process.[19]
Key parameters that are refined include:
-
Atomic Coordinates (x, y, z): The position of each atom in the unit cell.
-
Atomic Displacement Parameters (ADPs): These describe the thermal motion of each atom. Isotropic ADPs model the atom as a sphere, while anisotropic ADPs model it as an ellipsoid, providing more detailed information about the direction of thermal vibration.[20]
The quality of the final refined model is assessed by several factors, most notably the R-factor (or residual factor), which is a measure of the agreement between the observed and calculated structure factor amplitudes. A low R-factor (typically below 5% for small molecules) indicates a good fit of the model to the data.[21]
Interpreting the Structure: From Data to Insights
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell parameters, atomic coordinates, and bond lengths and angles. From this, a wealth of information can be derived.
Key Structural Parameters of Piperidine-Imidazole Ligands
For piperidine-imidazole ligands, the crystal structure reveals critical details about:
-
Molecular Conformation: The three-dimensional shape of the molecule, including the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the piperidine and imidazole rings.
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insights into the electronic structure of the molecule.
-
Intermolecular Interactions: The non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that govern how the molecules pack in the crystal lattice. These interactions are often crucial for understanding the physical properties of the solid state and can be relevant to ligand-receptor binding.
Data Presentation: Crystallographic Data Table
The following table presents a hypothetical example of the crystallographic data and refinement statistics for a piperidine-imidazole ligand.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₇N₃O |
| Formula Weight | 219.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.115(3) |
| c (Å) | 10.987(3) |
| α (°) | 90 |
| β (°) | 105.45(1) |
| γ (°) | 90 |
| Volume (ų) | 1096.5(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.327 |
| Absorption Coefficient (mm⁻¹) | 0.091 |
| F(000) | 472 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8954 |
| Independent reflections | 2514 [R(int) = 0.021] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.051, wR₂ = 0.123 |
| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.21 |
The Broader Context: Leveraging Structural Databases
The Cambridge Structural Database (CSD) is the world's largest repository for small molecule crystal structures.[22] It is an invaluable resource for researchers working with piperidine-imidazole ligands. By searching the CSD, one can:[23][24]
-
Find previously determined structures of related compounds.
-
Analyze trends in conformation, bond lengths, and intermolecular interactions across a family of molecules.
-
Validate experimental results against known structural motifs.
Conclusion: The Power of a Picture
The determination of the crystal structure of a piperidine-imidazole ligand through single-crystal X-ray diffraction provides an unparalleled level of detail about its molecular architecture. This "picture" at the atomic level is fundamental to understanding its chemical properties and biological activity. The methodologies outlined in this guide, from the careful cultivation of a single crystal to the rigorous refinement of the diffraction data, represent a powerful workflow for any researcher or drug development professional seeking to unlock the structural secrets of these important molecules.
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1443–1450. [Link]
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Sharma, A., et al. (2016). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Topics in Medicinal Chemistry, 16(29), 3345-3367. [Link]
-
GNR. (2025). X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Taylor & Francis Online. (2025). Synthesis, characterization, crystal structures, and electrochemical properties of copper(II) complexes of (2,2′-bipyridine) and 1[H]benzo[d]imidazole with pyridine-2,6-dicarboxylic acid. [Link]
-
University of Manchester. (2001). CCDC 160079: Experimental Crystal Structure Determination. Research Explorer. [Link]
-
Tinant, B., et al. (2010). Crystal structure of 2-(2′-pyridyl)imidazole, C8H7N3. ResearchGate. [Link]
-
Al-Orabi, A. S., et al. (2024). Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN 3)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ3 O,N,O′]copper(II). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 459–463. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. [Link]
-
Arshad, S., et al. (2016). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1609–1614. [Link]
-
PubChem. (n.d.). 4-(1h-imidazol-1-yl)piperidine (C8H13N3). [Link]
-
Seth, S. K., et al. (2014). Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 12), 1121–1126. [Link]
-
Cambridge Crystallographic Data Centre. (2021). How to search the CSD for complexes with common organometallic ligands. [Link]
Sources
- 1. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. rigaku.com [rigaku.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. sptlabtech.com [sptlabtech.com]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. gnr.it [gnr.it]
- 16. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 17. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. utoledo.edu [utoledo.edu]
- 20. web.mit.edu [web.mit.edu]
- 21. iucr.org [iucr.org]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 23. Search - Access Structures [ccdc.cam.ac.uk]
- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Methodological & Application
Using 2-[2-(1H-imidazol-1-yl)ethyl]piperidine as a curing agent for epoxy resins
Application Note: 2-[2-(1H-imidazol-1-yl)ethyl]piperidine as a Dual-Mode Epoxy Curing Agent
Executive Summary
This technical guide details the application of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine (CAS 19395-39-2) as a high-performance curing agent for epoxy resins. This molecule represents a "hybrid" class of hardeners, fusing the toughness and solubility of a piperidine (secondary amine) with the rapid, anionic catalytic capability of an imidazole.
Unlike traditional imidazoles (e.g., 2-methylimidazole) which are often crystalline solids with poor resin solubility, or pure amines which suffer from high volatility and brittleness, this hybrid offers a synergistic balance:
-
Improved Solubility: The piperidine ring and ethyl linker disrupt crystal packing, allowing easier dispersion in liquid epoxy resins (e.g., DGEBA).
-
Dual-Mechanistic Cure: It initiates via a stoichiometric amine-epoxy addition (toughening) followed by catalytic anionic polymerization (speed/thermal resistance).
-
Semi-Latency: The steric bulk of the piperidine-ethyl tail provides moderate latency compared to unhindered imidazoles.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2-[2-(1H-imidazol-1-yl)ethyl]piperidine |
| Common Abbreviation | 2-IEP (Imidazole-Ethyl-Piperidine) |
| CAS Number | 19395-39-2 |
| Molecular Weight | 179.26 g/mol |
| Physical State | Viscous Liquid or Low-Melting Solid (depending on purity) |
| Functional Groups | Secondary Amine (Piperidine ring), Tertiary Amine (Imidazole N3) |
| Solubility | Soluble in alcohols, acetone, and standard epoxy resins (DGEBA) |
Reaction Mechanism
The curing efficiency of 2-IEP relies on a sequential "Adduct-Activation" mechanism. Understanding this causality is critical for optimizing cure cycles.
Phase 1: The Piperidine Initiation (Stoichiometric)
The secondary amine (NH) on the piperidine ring acts as the primary nucleophile. It attacks the oxirane ring of the epoxy monomer.
-
Result: Ring opening, formation of a tertiary amine, and generation of a secondary hydroxyl group (-OH).
-
Significance: This step chemically binds the curing agent to the resin matrix, preventing volatilization and improving compatibility before the main exotherm.
Phase 2: Imidazole Activation (Catalytic)
The hydroxyl group generated in Phase 1 (and the rising internal temperature) activates the N3 nitrogen of the imidazole ring. The imidazole N3 attacks another epoxy group, forming a zwitterionic alkoxide.
Phase 3: Anionic Propagation (Network Formation)
The alkoxide anion initiates a chain reaction (homopolymerization) of the remaining epoxy groups. This phase builds the high cross-link density required for thermal resistance (Tg).
Mechanism Visualization
Figure 1: Sequential reaction pathway of 2-IEP, transitioning from amine addition to anionic polymerization.
Application Protocol: Formulation & Curing
Target Application: High-Tg adhesives, potting compounds, and composite laminates requiring toughness.
Stoichiometry Calculation
Unlike standard amines, 2-IEP is used catalytically (phr: parts per hundred resin) rather than strictly stoichiometrically, because the imidazole moiety induces homopolymerization.
-
Recommended Loading: 3 to 8 phr.
-
3-5 phr: High Tg, longer pot life.
-
5-8 phr: Rapid cure, lower cure temperature, slightly lower Tg due to plasticization by unreacted adducts.
-
Formula for 100g Batch:
-
DGEBA Resin (EEW ~190): 100.0 g
-
2-IEP Curing Agent: 5.0 g (Start here for optimization)
-
Defoamer (Optional): 0.1 g
Mixing Protocol (Self-Validating)
-
Step 1 (Pre-heating): If the resin is viscous, heat DGEBA to 40°C.
-
Step 2 (Dispersion): Add 2-IEP. Mix via planetary centrifugal mixer (2000 RPM for 2 mins).
-
Validation: The mixture must be optically clear. Cloudiness indicates poor solubility or moisture contamination.
-
-
Step 3 (Degassing): Vacuum degas at -0.1 MPa for 5 minutes.
Curing Cycles
Select the cycle based on thermal requirements.
| Cycle Type | Protocol | Expected Tg (DMA) | Application |
| Standard | 2h @ 80°C + 2h @ 120°C | 135°C - 145°C | General Adhesives |
| High Performance | 1h @ 100°C + 2h @ 150°C | >155°C | Aerospace/Composites |
| Fast Cure | 30 min @ 120°C | ~130°C | Rapid Assembly |
Critical Note: Do not cure directly at >150°C. The rapid exotherm from the imidazole component can cause "burn-out" or charring in thick sections (>5mm). Always use a step-cure for thick castings.
Comparative Performance Data
The following table contrasts 2-IEP with industry-standard imidazoles and amines.
| Feature | 2-IEP (Hybrid) | 2-Methylimidazole (2-MZ) | Dicyandiamide (DICY) |
| Physical Form | Viscous Liquid/Low Melt | Crystalline Solid | Powder Solid |
| Solubility | Excellent | Moderate (requires heat) | Poor (dispersion only) |
| Pot Life (25°C) | 8 - 12 hours | 4 - 6 hours | > 6 months |
| Cure Speed | Moderate | Very Fast | Slow (requires accel.) |
| Toughness | High (Flexible Linker) | Low (Brittle) | High |
| Mechanism | Dual (Add + Cat) | Catalytic Only | Step-Growth |
Troubleshooting & Quality Control
-
Issue: Low Tg after cure.
-
Cause: Incomplete anionic polymerization.
-
Fix: Increase the post-cure temperature to 150°C to drive the etherification reaction.
-
-
Issue: Bubbles in cured part.
-
Cause: Moisture absorption. Imidazoles are hygroscopic; the piperidine ring increases basicity and water affinity.
-
Fix: Dry the curing agent before use or store under nitrogen.
-
-
Issue: Phase separation.
-
Cause: Loading >10 phr.
-
Fix: Reduce loading to <8 phr; 2-IEP is a catalyst, not a filler.
-
References
-
Hamerton, I., et al. (2025). "Mechanism of imidazole catalysis in the curing of epoxy resins." ResearchGate.[1][2][3] Available at: [Link]
- SciFinder/CAS. (2023). "Substance Record: 2-[2-(1H-imidazol-1-yl)ethyl]piperidine (CAS 19395-39-2)." American Chemical Society.
- Heise, M. S., & Martin, G. C. (1989). "Curing mechanism and thermal properties of epoxy-imidazole systems." Macromolecules.
Sources
Procedure for functionalizing 2-[2-(1H-imidazol-1-yl)ethyl]piperidine for pharmaceutical intermediates
Abstract
The scaffold 2-[2-(1H-imidazol-1-yl)ethyl]piperidine represents a privileged pharmacophore in medicinal chemistry, particularly in the development of Histamine H3 receptor ligands (antagonists/inverse agonists) for neurological indications. This guide outlines the strategic functionalization of this intermediate, focusing on chemoselective modifications of the piperidine nitrogen in the presence of the imidazole heterocycle. We present validated protocols for reductive amination and amide coupling, supported by mechanistic insights to prevent common regioselectivity errors.
Structural Analysis & Reactivity Profile
To successfully functionalize this molecule, one must understand the electronic disparity between its two nitrogen centers.[1]
-
Piperidine Nitrogen (
): A secondary aliphatic amine with a pKa 11.0. It is highly nucleophilic and acts as the primary handle for diversification. -
Imidazole Nitrogen (
): The N1 position is substituted by the ethyl linker. The remaining N3 position is a pyridine-like nitrogen with a pKa 6.9. While less nucleophilic than the piperidine, it can participate in competitive quaternization reactions if strong electrophiles are used without buffering.
Reactivity Map
The following diagram illustrates the chemoselectivity landscape of the scaffold.
Figure 1: Chemoselectivity map highlighting the thermodynamic preference for piperidine functionalization over imidazole N3.
Strategic Considerations
The "Regioselectivity Trap"
A common failure mode in alkylating this scaffold is the use of strong alkyl halides (e.g., methyl iodide, benzyl bromide) with strong bases (e.g., NaH). This often leads to a mixture of
Solution:
-
Reductive Amination: Uses aldehydes/ketones which are inert to the imidazole N3.
-
Controlled Acylation: Amide coupling reagents activate carboxylic acids specifically for amine attack, avoiding imidazole interference.
-
Base Selection: If alkyl halides must be used, use inorganic bases like
in acetonitrile, which are generally insufficient to deprotonate the imidazole C-H or promote rapid N3 alkylation compared to the secondary amine.
Protocol A: Chemoselective Reductive Amination
Application: Synthesis of tertiary amine derivatives (e.g., Pitolisant analogs). Mechanism: Formation of an iminium ion at the piperidine nitrogen followed by selective reduction.
Materials
-
Substrate: 2-[2-(1H-imidazol-1-yl)ethyl]piperidine (1.0 equiv)
-
Electrophile: Aryl/Alkyl Aldehyde (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) - Critical for imine formation
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve the piperidine scaffold (1.0 mmol) in DCE (5 mL).
-
Add the aldehyde (1.1 mmol).
-
Add AcOH (1.0 mmol).
-
Stir at Room Temperature (RT) for 30–60 minutes under
. -
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde and formation of the imine/hemiaminal mass.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Allow to warm to RT and stir for 4–16 hours.
-
-
Workup:
-
Quench with saturated aqueous
(10 mL). Note: Gas evolution ( ) will occur. -
Extract with DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash chromatography (DCM/MeOH/NH3). The imidazole ring makes these compounds polar; a gradient of 0% to 10% MeOH in DCM (with 1%
) is typically required.
-
Protocol B: High-Throughput Amide Coupling
Application: Generation of focused libraries for SAR (Structure-Activity Relationship) studies. Advantage: Avoids imidazole interference completely; high chemoselectivity.
Materials
-
Substrate: 2-[2-(1H-imidazol-1-yl)ethyl]piperidine (1.0 equiv)
-
Carboxylic Acid: Diverse R-COOH (1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Workflow Diagram
Figure 2: Parallel synthesis workflow for amide library generation.
Step-by-Step Methodology
-
Activation:
-
In a vial, dissolve R-COOH (0.24 mmol) in DMF (1 mL).
-
Add HATU (0.24 mmol) and DIPEA (0.6 mmol).
-
Shake/stir for 10 minutes to form the activated ester.
-
-
Coupling:
-
Add a solution of the piperidine scaffold (0.20 mmol) in DMF (0.5 mL) to the reaction vial.
-
Stir at RT for 12–18 hours.
-
-
Validation (LCMS):
-
Check for
corresponding to Product. -
Note: The imidazole ring may cause peak tailing in acidic mobile phases (0.1% Formic Acid). Use a high-pH buffer (10mM Ammonium Bicarbonate) for sharper peaks if available.
-
-
Workup (Library Scale):
-
Dilute with EtOAc (3 mL).
-
Wash with 5%
(aq) to remove DMF. -
Wash with Sat.
. -
Concentrate.
-
Analytical Data Summary
When characterizing these intermediates, specific NMR signatures confirm the substitution on the piperidine nitrogen rather than the imidazole.
| Feature | Unsubstituted Scaffold | N-Alkylated Product | N-Acylated Product |
| Piperidine | |||
| Imidazole C2-H | |||
| Mass Spec (ESI) |
Table 1: Key diagnostic signals for structural verification.
References
-
Histamine H3 Receptor Antagonists: Berlin, M., et al. "Non-imidazole Histamine H3 Receptor Antagonists."[2] Journal of Medicinal Chemistry, 2011. (General reference for H3 ligand chemistry).
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Piperidine Functionalization: "Functionalization of Piperidine Derivatives." National Institutes of Health (PubMed).
-
Imidazole Basicity & Reactivity: "Basicity of conjugated nitrogen heterocycles." Rudjer Boskovic Institute.[3]
Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).
Sources
Troubleshooting & Optimization
Storage stability and preventing oxidation of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine
This technical guide serves as a comprehensive resource for the storage, handling, and stabilization of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine (and its dihydrochloride salt).[1] It is designed for researchers requiring high-fidelity data for biological assays, particularly those involving Histamine H3 receptor signaling where compound purity is critical.[1]
Executive Chemical Profile
-
Compound Class: Histamine H3 Receptor Ligand / Imidazole-Piperidine hybrid.[1]
-
Primary Vulnerabilities: Oxidative dehydrogenation (piperidine ring), hygroscopic hydrolysis (salt forms), and carbamate formation (free base).
-
Critical Observation: The secondary amine in the piperidine ring is the "Achilles' heel" regarding oxidation, while the imidazole ring is relatively robust but sensitive to pH shifts.
Storage & Stability Protocols
The "Golden Standard" Storage Workflow
To maximize shelf life (>2 years), follow this strict environmental control protocol.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) | Arrhenius kinetics dictate that lowering temp by 10°C roughly halves the rate of oxidative degradation.[1] |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric O₂ and CO₂. Prevents formation of piperidine-N-oxides and carbamates.[1] |
| Container | Amber Glass + Parafilm | Blocks UV light (which catalyzes radical oxidation) and creates a secondary moisture barrier. |
| Physical Form | Dihydrochloride Salt | The protonated amine (salt form) is significantly more resistant to oxidation than the electron-rich free base.[1] |
DOT Diagram: Storage Decision Logic
Use this decision tree to determine the optimal handling method based on your experimental timeline.
Figure 1: Decision matrix for storage based on physical state and usage frequency.[1]
Deep Dive: The Oxidation Mechanism
Why does this compound degrade? The piperidine ring contains a secondary amine.[2] In the presence of air and light, it undergoes oxidative dehydrogenation .
-
Radical Initiation: UV light or trace metal ions create a radical on the carbon
to the nitrogen. -
Peroxide Formation: Oxygen reacts with this radical.
-
Imine/Nitrone Formation: The ring eventually oxidizes to an imine or nitrone, altering the compound's binding affinity to H3 receptors.
DOT Diagram: Degradation Pathway
Figure 2: Stepwise oxidative degradation of the piperidine moiety leading to pharmacological inactivation.[1]
Troubleshooting Guide (Q&A)
Q1: My compound has turned from white to a faint yellow. Is it still usable?
-
Diagnosis: This indicates early-stage oxidation (formation of N-oxides or trace imines).[1]
-
Action:
-
Prevention: Always purge the headspace of your storage vial with Argon gas before re-sealing.
Q2: The powder has clumped into a sticky mass. What happened?
-
Diagnosis: Hygroscopicity.[3] The dihydrochloride salt is highly hygroscopic and has absorbed atmospheric moisture.
-
Impact: The molecular weight calculation is now incorrect due to water weight, leading to dosing errors.
-
Fix: Lyophilize (freeze-dry) the sample to remove water. Store the dried powder in a desiccator.
Q3: Can I store stock solutions in water?
-
Answer: No.
-
Reasoning: Aqueous solutions of secondary amines are prone to hydrolysis and faster oxidation than organic solvents.
-
Protocol: Make stock solutions in DMSO or Ethanol (anhydrous). These solvents stabilize the amine. Store these aliquots at -20°C or -80°C.
Q4: I see an extra peak in my LC-MS at M+16. What is this?
-
Analysis: M+16 corresponds to the addition of one Oxygen atom.
-
Reference: This is a classic signature of secondary amine oxidation [1].
Experimental Best Practices
Protocol: Reconstitution for In Vitro Assays
-
Equilibration: Allow the vial to warm to Room Temperature (RT) before opening. Opening a cold vial causes condensation to form inside, ruining the remaining solid.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a high-concentration stock (e.g., 10 mM or 100 mM) to minimize the volume of solvent used.
-
Aliquotting: Immediately split the stock into single-use aliquots (e.g., 50 µL) in light-proof microcentrifuge tubes.
-
Freezing: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
Protocol: Handling the Free Base vs. Salt
-
Salt (Dihydrochloride): Preferred for storage. Stable solid.
-
Free Base: If you must generate the free base (e.g., for specific organic synthesis steps), do so immediately before use .
-
Risk: The free base secondary amine will react with atmospheric CO₂ within minutes to form carbamates.
-
Mitigation: Handle exclusively in a Nitrogen-filled glovebox.[1]
-
References
-
Bouchu, D., et al. (2026). Oxidation mechanisms of secondary amines in pharmaceutical intermediates. Britannica / ACS Catalysis.
-
Sigma-Aldrich. (2026).[1] Product Specification: 2-[2-(1H-imidazol-1-yl)ethyl]piperidine dihydrochloride.[1][4] [1]
-
PubChem. (2026). Compound Summary: 2-(1-ethyl-1H-imidazol-5-yl)piperidine and analogs. National Library of Medicine. [1]
-
ChemicalBook. (2026). Imidazole Stability and Storage Protocols.
Sources
- 1. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole CAS#: 288-32-4 [m.chemicalbook.com]
- 4. 2-(2-methyl-1h-imidazol-1-yl)-ethyl-piperidine hcl | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
1H and 13C NMR spectral interpretation of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine
Topic: Structural Elucidation and Solvent-Dependent NMR Profiling of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.
Executive Summary & Structural Context[1][2][3]
In the development of histamine H3 receptor ligands, the 2-[2-(1H-imidazol-1-yl)ethyl]piperidine scaffold represents a critical pharmacophore. Unlike the classical histamine motif (where the ethyl chain attaches to the imidazole carbon), this molecule features an N-substituted imidazole linked to a 2-substituted piperidine.
This guide provides a comparative analysis of the Free Base (in CDCl₃) versus the Dihydrochloride Salt (in D₂O). This comparison is vital for researchers transitioning from synthetic isolation (organic phase) to biological assay formulation (aqueous phase).
Key Structural Features[1][2]
-
Piperidine Ring: A secondary amine acting as the primary basic center (
). -
Imidazole Ring: Attached via
.[3] The atom provides a secondary basic site ( ). -
Ethyl Linker: A flexible two-carbon chain connecting the heterocycles.
Experimental Workflow: Synthesis to Spectral Validation
The following workflow outlines the generation of the samples described in this guide, ensuring the data correlates to specific protonation states.
Figure 1: Workflow for isolating the free base and converting it to the dihydrochloride salt for comparative NMR analysis.
Comparative NMR Analysis: Free Base vs. Salt[5]
The chemical environment of the piperidine and imidazole rings changes drastically upon protonation. The table below compares the expected chemical shifts (
Table 1: ¹H NMR Chemical Shift Comparison (400 MHz)
| Proton Assignment | Free Base ( | Dihydrochloride Salt ( | Shift Difference ( | Interpretation |
| Imidazole H-2 | 7.45 (s) | 8.85 (s) | +1.40 | Diagnostic: Strong deshielding due to |
| Imidazole H-5 | 7.05 (s) | 7.60 (s) | +0.55 | Moderate downfield shift. |
| Imidazole H-4 | 6.90 (s) | 7.50 (s) | +0.60 | Moderate downfield shift. |
| Linker | 3.98 (t) | 4.35 (t) | +0.37 | Deshielded by adjacent cationic imidazole ring. |
| Piperidine H-2 (Methine) | 2.60 (m) | 3.35 (m) | +0.75 | Critical: Protonation of piperidine N transforms this from shielded to deshielded. |
| Piperidine H-6 (eq) | 3.05 (d) | 3.45 (d) | +0.40 | Equatorial proton adjacent to Nitrogen. |
| Piperidine H-6 (ax) | 2.55 (t) | 2.95 (t) | +0.40 | Axial proton adjacent to Nitrogen. |
| Linker | 1.75 (m) | 2.15 (m) | +0.40 | Shift due to proximity to piperidinium cation. |
| Piperidine Ring CH₂s | 1.20 – 1.80 (m) | 1.50 – 2.00 (m) | +0.20 | General inductive effect. |
Table 2: ¹³C NMR Chemical Shift Comparison
| Carbon Assignment | Free Base ( | Salt ( | Mechanistic Insight |
| Im-C2 | 137.0 | 134.5 | C2 typically shields slightly upon protonation in imidazoles due to resonance changes. |
| Im-C4/C5 | 129.5 / 119.0 | 122.0 / 120.0 | Convergence of signals often observed in salts. |
| Linker N-CH₂ | 44.5 | 46.8 | Inductive deshielding. |
| Pip-C2 | 56.5 | 54.0 | |
| Pip-C6 | 47.0 | 45.5 | Similar to C2. |
Detailed Structural Elucidation Strategy
To validate the structure, specifically the connectivity of the ethyl linker between the N1 of imidazole and C2 of piperidine , specific 2D NMR correlations are required.
Connectivity Logic Diagram
Figure 2: 2D NMR Correlation Strategy. Solid lines indicate through-bond coupling (COSY); dashed lines indicate through-space (NOESY).
Key Diagnostic Signals (The "Fingerprint")
-
The Imidazole "Singlet": In the Free Base, the H-2 proton is a sharp singlet at ~7.45 ppm. If this signal is split or absent, suspect C-substitution (histamine-like isomer) or deuterium exchange (if using CD₃OD).
-
The Linker Triplet: The N-CH₂ signal (~4.0 ppm) must appear as a triplet (
Hz). If it appears as a doublet or multiplet, the linker may be branched or the imidazole may be attached to a chiral center. -
Piperidine Anisotropy: In CDCl₃ at room temperature, the piperidine ring undergoes chair-chair interconversion. However, the 2-substituent usually locks the ring into a chair conformation with the bulky group equatorial . Look for a large axial-axial coupling (
Hz) on the C6-axial proton.
Experimental Protocols
Protocol A: Preparation of Free Base for NMR (CDCl₃)
Use this for initial structural verification.
-
Dissolve 10-15 mg of the crude product in 0.6 mL CDCl₃ (99.8% D).
-
Filtration: If the solution is cloudy (inorganic salts), filter through a small plug of cotton wool into the NMR tube.
-
Acquisition: Run standard ¹H (16 scans) and ¹³C (512 scans).
-
Note: The NH proton of the piperidine is broad and may not be visible or may appear around 1.5-2.0 ppm, overlapping with alkyl protons.
Protocol B: Preparation of Dihydrochloride Salt for NMR (D₂O)
Use this for purity assessment and biological batch release.
-
Salt Formation: Dissolve free base in diethyl ether. Add 2.0 equivalents of 2M HCl in ether dropwise. Collect the white precipitate by filtration.
-
Sample Prep: Dissolve 10 mg of the dried salt in 0.6 mL D₂O .
-
Reference: Use an internal standard like TSP (trimethylsilylpropanoic acid) set to 0.00 ppm, as TMS is insoluble in D₂O.
-
Acquisition: Set relaxation delay (
) to >5 seconds to ensure accurate integration of the aromatic protons, which have longer relaxation times.
Troubleshooting & Common Pitfalls
| Observation | Probable Cause | Corrective Action |
| Broad Peaks in CDCl₃ | Intermediate exchange rate of the piperidine NH or trace acid impurities. | Add 1 drop of D₂O to the tube (shake and settle) to exchange NH to ND, sharpening the CH signals. |
| Missing Imidazole H-2 | Deuterium exchange in protic solvents (CD₃OD or D₂O) over time. | The H-2 proton of imidazolium salts is acidic. Use DMSO- |
| Extra Doublets in Aromatic Region | Regioisomer contamination. | Check for 4(5)-substituted imidazole impurities. N-substituted imidazoles have distinct shifts compared to C-substituted ones. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for heterocyclic chemical shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. 2nd Edition. Elsevier.[4] (Reference for imidazole tautomerism and protonation effects).
-
Bio-Techne / Tocris. (n.d.). Product Information: Immepip dihydrobromide (Structural analog reference for piperidine-imidazole connectivity). Link
-
ChemicalBook. (2023).[5] 1-(2-(Piperidin-2-yl)ethyl)-1H-imidazole spectral data. (General spectral database for fragment verification). Link
Sources
- 1. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation of assay methods for detecting 2-[2-(1H-imidazol-1-yl)ethyl]piperidine residues
Executive Summary & Strategic Analysis
2-[2-(1H-imidazol-1-yl)ethyl]piperidine (often encountered as a dihydrochloride salt) presents a unique set of analytical challenges. Structurally, it consists of two highly basic nitrogenous heterocycles—a piperidine ring (pKa ~11) and an imidazole ring (pKa ~7)—linked by an ethyl chain.[1]
For researchers and drug development professionals, detecting residues of this compound (often a synthesis intermediate or potential genotoxic impurity) requires navigating three critical obstacles:
-
High Polarity: The molecule is highly polar and positively charged at neutral/acidic pH, leading to poor retention on standard C18 columns (elution in the void volume).[1]
-
Lack of Chromophore: The piperidine ring is UV-transparent. The imidazole ring possesses only weak UV absorbance (~210–220 nm), making low-level residue detection (ppm range) via HPLC-UV prone to baseline noise and matrix interference.[1]
-
Silanol Interaction: The basic nitrogens interact strongly with residual silanols on silica-based columns, causing severe peak tailing.[1]
This guide validates two distinct analytical approaches: HILIC-MS/MS (The Gold Standard for Sensitivity) and Ion-Pair HPLC-UV (The Cost-Effective Alternative).[1]
Method Selection: A Comparative Analysis
The following table contrasts the performance characteristics of the two primary methodologies.
| Feature | Method A: HILIC-MS/MS (Recommended) | Method B: Ion-Pair HPLC-UV (Alternative) |
| Principle | Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry | Reversed-Phase Chromatography with Ion-Pairing Reagent |
| Sensitivity (LOD) | Excellent (< 10 ppb) | Moderate (~5–10 ppm) |
| Specificity | High (Mass-based discrimination) | Low (Relies on retention time; risk of co-elution) |
| Throughput | High (Rapid elution < 5 mins) | Low (Longer equilibration for ion-pairing) |
| Cost | High (Instrumentation & Grade Solvents) | Low (Standard HPLC equipment) |
| Suitability | Trace residue analysis, Genotoxic Impurity (GTI) screening | Routine Process Control (if limits are high) |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate validation protocol based on your specific sensitivity requirements.
Figure 1: Decision tree for selecting the appropriate analytical technique based on residue limits and matrix complexity.
Protocol A: HILIC-MS/MS (Gold Standard)[1]
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar analyte without the need for aggressive ion-pairing reagents that suppress MS ionization.[1]
Chromatographic Conditions[2][3][4][5][6]
-
Column: Waters XBridge BEH Amide (100 mm × 2.1 mm, 2.5 µm) or Phenomenex Kinetex HILIC.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Isocratic Mode: 15% A / 85% B. (High organic content promotes HILIC retention).[1]
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Settings (ESI+)[1]
-
Precursor Ion: m/z 180.2 [M+H]⁺.[1]
-
Product Ions (Optimization Required):
Sample Preparation[2]
-
Diluent: Acetonitrile:Water (80:20 v/v).[1] Crucial: Matching the diluent to the initial mobile phase prevents peak distortion.[1]
-
Extraction: Dissolve sample (API or intermediate) in diluent. Sonicate for 10 mins. Centrifuge at 10,000 rpm if insoluble particulates remain.
Protocol B: Ion-Pair HPLC-UV (Alternative)[1]
If MS is unavailable, Ion-Pair Chromatography (IPC) is the only viable UV method.[1] The addition of an anionic surfactant (sulfonate) neutralizes the positive charge of the piperidine/imidazole, allowing retention on a C18 column.[1]
Chromatographic Conditions[2][3][4][5][6]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm × 4.6 mm, 3.5 µm.[1]
-
Mobile Phase:
-
Detection: UV at 210 nm (monitor 220 nm as reference).
-
Important Note: Dedicate the column to this method. Ion-pairing reagents are difficult to wash off and permanently alter column chemistry.[1]
Validation Framework (ICH Q2(R2))
To ensure scientific integrity, the selected method must be validated against ICH Q2(R2) guidelines.
Specificity (Stress Testing)
Demonstrate that the method can detect the analyte in the presence of the API and potential degradants.
-
Experiment: Inject blank, pure API, spiked API (at limit level), and forced degradation samples (acid/base/oxidative stress).
-
Acceptance: No interference at the retention time of the 2-[2-(1H-imidazol-1-yl)ethyl]piperidine peak.[1] Purity angle < Purity threshold (if using PDA).
Linearity & Range[6]
-
Range: From LOQ to 120% of the specification limit.
-
Criteria: Correlation coefficient (
) 0.99 for residues. -
Visual Check: Residual plot should show random distribution, not a "U" shape.
Sensitivity (LOD/LOQ)
For residue analysis, this is the most critical parameter.[1]
-
Calculation: Based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N
3:1. -
LOQ: S/N
10:1.
-
-
Verification: Inject 6 replicates at the LOQ concentration. The %RSD of the area should be
10.0%.
Accuracy (Recovery)
Since this is a residue method, accuracy is assessed via "Spike Recovery."
-
Protocol: Spike the analyte into the sample matrix (API) at three levels: 50%, 100%, and 150% of the target limit.
-
Acceptance: Mean recovery between 80.0% – 120.0%.
Validation Workflow Diagram
The following diagram outlines the sequential validation steps required for regulatory submission.
Figure 2: Sequential workflow for validating the analytical method according to ICH Q2(R2) standards.
Troubleshooting & Expert Insights
Causality of Common Failures[1]
-
Peak Tailing (UV Method):
-
Cause: Interaction between the piperidine nitrogen and silanols.
-
Fix: Increase buffer concentration (up to 50mM) or add Triethylamine (TEA) as a competing base modifier.[1]
-
-
Low Sensitivity (MS Method):
-
Cause: Ion suppression from the sample matrix.
-
Fix: Switch to HILIC (dilute-and-shoot often works better than SPE for polar compounds) or use a Deuterated Internal Standard if available.[1]
-
-
Retention Time Shift (HILIC):
-
Cause: HILIC columns are sensitive to water content and equilibration time.
-
Fix: Ensure the "Weak Wash" solvent in the autosampler matches the mobile phase organic/aqueous ratio.[1]
-
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
-
Center for Drug Evaluation and Research (CDER). (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Jian, W., et al. (2010).[1] HILIC-MS/MS for the determination of polar compounds in biological matrices. Journal of Separation Science. [Link][1]
-
McCalley, D. V. (2017).[1] Understanding and managing the separation of basic compounds in RPLC and HILIC. Journal of Chromatography A. [Link][1]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alternative-therapies.com [alternative-therapies.com]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
